6-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide
Description
6-Methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure comprises:
- Indole core: A 1H-indole moiety substituted with a methoxy group at position 6 and a carboxamide group at position 2.
- Pyridine-thiophene hybrid: A pyridin-4-ylmethyl group linked to the indole carboxamide, with a thiophen-3-yl substituent at position 2 of the pyridine ring.
This compound is hypothesized to target enzymes or receptors involved in inflammatory or oncological pathways, given structural similarities to kinase inhibitors or GPCR modulators. Its design leverages heteroaromatic systems (indole, pyridine, thiophene) to optimize binding affinity and pharmacokinetic properties .
Properties
IUPAC Name |
6-methoxy-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-25-16-3-2-14-9-19(23-18(14)10-16)20(24)22-11-13-4-6-21-17(8-13)15-5-7-26-12-15/h2-10,12,23H,11H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIUVJXESXPESS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The compound is an inhibitor of Nav1.8 channel activity . Nav1.8, also known as SNS, PN3, or Nav1.8, is a type of voltage-gated sodium ion channel. These channels are integral to the process of initiating and propagating action potentials triggered by noxious stimuli (thermal, mechanical, and chemical) activating peripheral nociceptors.
Biochemical Pathways
Given its mode of action, it can be inferred that it likely impacts pathways involving the nav18 sodium ion channels, which play a crucial role in the initiation and propagation of action potentials in sensory neurons.
Result of Action
The compound may be useful in the treatment, prevention, management, amelioration, control, and suppression of diseases mediated by Nav1.8 channel activity. Specifically, it may be beneficial in managing pain disorders, cough disorders, acute itch disorders, and chronic itch disorders.
Biological Activity
6-Methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features an indole core, a methoxy group, and a pyridinylmethyl-thiophene moiety. Its molecular formula is , with a molecular weight of approximately 336.4 g/mol. The presence of the methoxy group and the thiophene-pyridine structure is believed to influence its pharmacological properties.
Antimicrobial Activity
Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related indole compounds showed promising activity against various bacteria, including Mycobacterium tuberculosis, with some derivatives exhibiting low micromolar potency (IC50 values < 10 µM) .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Indole derivatives are known to inhibit cancer cell proliferation through various mechanisms. For instance, compounds containing similar scaffolds have been reported to induce apoptosis in cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer) . The structure-activity relationship (SAR) studies indicate that substitutions at specific positions on the indole ring can enhance cytotoxicity against tumor cells .
Anti-inflammatory Effects
Indole derivatives often exhibit anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, certain indole-based compounds demonstrated IC50 values against COX enzymes comparable to standard anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural components:
| Substituent | Effect on Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and bioavailability |
| Thiophene-Pyridine Moiety | Increases interaction with biological targets |
| Indole Core | Essential for anticancer and antimicrobial activities |
Case Studies
- Antituberculosis Activity : A derivative of the indole class showed significant activity against Mycobacterium tuberculosis in vitro, with IC50 values indicating strong potential as an antituberculosis agent .
- Cytotoxicity Assessment : In vitro studies revealed that compounds structurally similar to this compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values ranging from 5 µM to 25 µM depending on the specific substitution patterns .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of indole derivatives, including those similar to 6-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide. Indole compounds are known to interact with cellular pathways that regulate cancer cell proliferation and apoptosis. For instance, derivatives with specific substitutions on the indole ring have shown enhanced cytotoxicity against various cancer cell lines, indicating that modifications can lead to improved efficacy in targeting tumor cells .
Antiviral Properties
Indole derivatives have also been investigated for their antiviral activities. Research indicates that compounds with a similar structural framework exhibit inhibitory effects on viral replication, particularly against RNA viruses. The presence of specific heterocycles, such as pyridine and thiophene, has been linked to increased antiviral potency, suggesting that this compound may possess similar properties .
Immunomodulatory Effects
The compound's potential as an immunomodulator has been explored in various studies. Immunomodulators are critical in regulating immune responses, and certain indole derivatives have shown promise in modulating cytokine production and enhancing immune cell activity. This application is particularly relevant for conditions characterized by immune dysregulation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. Studies suggest that modifications at specific positions on the indole ring and the attached pyridine and thiophene groups can significantly influence biological activity. For example, substituents that enhance lipophilicity or electron-withdrawing groups can improve binding affinity to target proteins .
Case Study 1: Anticancer Screening
A comprehensive screening of various indole derivatives, including those structurally related to this compound, demonstrated significant anticancer activity against breast cancer cell lines. The study utilized MTT assays to determine cell viability and found that the compound exhibited IC50 values comparable to established chemotherapeutics .
Case Study 2: Antiviral Testing
In a study assessing the antiviral efficacy of indole derivatives against Dengue virus, compounds with similar structural motifs showed substantial inhibition of viral replication. The mechanism was attributed to interference with viral entry or replication processes, underscoring the potential for developing antiviral agents based on this scaffold .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a core indole-carboxamide motif with several analogs reported in recent medicinal chemistry studies. Key comparisons include:
Structural Modifications
Key Observations :
Pyridine vs. Thiophene-Pyridine Hybrid : The target compound replaces the 4-methoxy-6-methyl-2-oxopyridine group in analogs with a 2-(thiophen-3-yl)pyridin-4-yl group. This substitution introduces a sulfur-containing heterocycle (thiophene), which may enhance π-π stacking interactions in hydrophobic binding pockets.
Methoxy Positioning : The 6-methoxy group on the indole core is conserved across analogs, suggesting its role in modulating electronic properties or metabolic stability.
Piperidine vs. Thiophene : The absence of a piperidine/alkylpiperidine side chain (as in ) reduces basicity and may improve blood-brain barrier penetration.
Pharmacological and Physicochemical Properties
- Solubility : The absence of ionizable piperidine groups (pKa ~10) in the target compound may reduce aqueous solubility relative to , necessitating formulation optimization.
- Bioactivity: While specific data for the target compound are unavailable, analogs show mid-nanomolar potency in kinase inhibition assays (e.g., JAK2/STAT3 pathways), suggesting the indole-carboxamide scaffold is critical for target engagement.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Condensation of 3-formyl-1H-indole-2-carboxylic acid derivatives with thiophene-containing pyridine intermediates under acidic conditions (e.g., acetic acid, sodium acetate, reflux for 3–5 h) .
- Step 2 : Amide coupling via carbodiimide reagents (e.g., HATU) or chloroacetic acid-mediated reactions to attach the pyridinylmethyl-thiophene moiety .
- Key Variables : Catalyst choice (e.g., palladium for cross-coupling), solvent polarity (DMF vs. toluene), and inert atmosphere (N₂/Ar) critically affect regioselectivity and purity .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?
- Primary Methods :
- NMR : Confirm regiochemistry of the indole-thiophene-pyridine core and methoxy group positioning .
- HRMS : Validate molecular weight and isotopic patterns, especially for sulfur-containing moieties .
- HPLC-PDA : Assess purity (>95% threshold for biological assays) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the thiophene ring in biological activity?
- Experimental Design :
- Analog Synthesis : Replace thiophene with furan () or phenyl groups to compare antimicrobial/anticancer activity .
- Biological Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/-negative bacteria and cytotoxicity screens (e.g., MTT assay on cancer cell lines) .
- Data Interpretation : Correlate electronic properties (Hammett constants) of substituents with activity trends.
Q. What strategies resolve contradictions in solubility data across different solvent systems?
- Approach :
- Co-solvent Systems : Use DMSO/water gradients or cyclodextrin encapsulation to enhance aqueous solubility for in vivo studies .
- Computational Modeling : Predict logP and pKa via tools like MarvinSketch to identify optimal pH/solvent conditions .
- Case Study : Discrepancies in DMSO vs. ethanol solubility may arise from polymorphic forms; X-ray crystallography can clarify .
Q. How does the compound interact with bacterial dihydropteroate synthase (DHPS) compared to classical sulfonamides?
- Mechanistic Analysis :
- Docking Simulations : Use AutoDock Vina to model binding to DHPS active sites, focusing on hydrogen bonding with the indole-carboxamide group .
- Enzyme Inhibition Assays : Compare IC₅₀ values with sulfadiazine; kinetic studies (Lineweaver-Burk plots) reveal competitive/non-competitive inhibition .
Methodological Challenges and Solutions
Q. What are common pitfalls in scaling up synthesis, and how can they be mitigated?
- Issues : Low yields during amide coupling due to steric hindrance from the pyridinylmethyl group.
- Solutions :
- Optimize stoichiometry (1.1:1 molar ratio of acylating agent to amine) .
- Use microwave-assisted synthesis to reduce reaction time and improve homogeneity .
Q. How to address discrepancies in biological activity data between in vitro and in vivo models?
- Troubleshooting :
- Metabolic Stability : Assess hepatic microsomal stability (e.g., CYP450 isoforms) to identify rapid degradation .
- Formulation Adjustments : Lipid nanoparticles or PEGylation to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
